molecular formula C18H18N4O3S B2539136 N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide CAS No. 2034242-55-0

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

Cat. No. B2539136
M. Wt: 370.43
InChI Key: BBSKBVHDSYVJLW-UHFFFAOYSA-N
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Description

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a useful research compound. Its molecular formula is C18H18N4O3S and its molecular weight is 370.43. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Semiconductors and Optoelectronic Applications

The related compound benzo[d][1,2,3]thiadiazole, a notably electron-deficient heterocycle, has been widely employed in the creation of organic semiconductors. These semiconductors find applications in devices like transistors, solar cells, photodetectors, and thermoelectrics. An example of this application includes the development of new isomer-based polymers that demonstrate high performance in optoelectronic devices, with certain polymers exhibiting hole mobilities surpassing 0.7 cm²/(V·s) in field-effect transistors and power conversion efficiencies of 9% in bulk-heterojunction solar cells (Chen et al., 2016).

Catalysis in Organic Synthesis

N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide, a structurally related compound, has been utilized as an efficient and homogeneous catalyst. It facilitates the one-pot synthesis of diverse compounds like 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives in aqueous media. This method aligns with green chemistry principles due to its mild reaction conditions, high yields, and the usage of water as a reaction medium (Khazaei et al., 2015).

Photodynamic Therapy for Cancer Treatment

Another related compound, the new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, showcases potential in photodynamic therapy (PDT) for cancer treatment. Its high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield make it a promising candidate for Type II photosensitizers in PDT, targeting cancer cells with minimal side effects (Pişkin et al., 2020).

Antimicrobial and Antifungal Properties

Compounds containing benzo[b]thiophene, a structural component related to N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide, have been synthesized and evaluated for their biological activities. Several benzo[b]thiophene derivatives have demonstrated potent antibacterial and antifungal activities, highlighting their potential as templates for developing new antimicrobial and antifungal drugs (Isloor et al., 2010).

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c23-18(20-14-2-1-3-15-17(14)22-26-21-15)13-4-7-19-16(10-13)25-11-12-5-8-24-9-6-12/h1-4,7,10,12H,5-6,8-9,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSKBVHDSYVJLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=CC(=C2)C(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

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